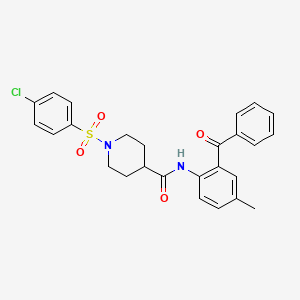
N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25ClN2O4S and its molecular weight is 497.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A piperidine core
- Benzoyl and chlorophenyl functional groups
- A sulfonamide moiety
This structural diversity contributes to its varied biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of:
- Antibacterial properties
- Enzyme inhibition
- Antitumor effects
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, a related study synthesized derivatives that showed significant inhibition against Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7l | Salmonella typhi | 15 |
| 7m | Bacillus subtilis | 18 |
| 7n | Escherichia coli | 12 |
Enzyme Inhibition
The compound's sulfonamide group is known for its enzyme inhibitory properties. Studies have shown that it can act as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Bacterial Cell Wall Synthesis : The sulfonamide moiety may inhibit bacterial growth by interfering with the synthesis of folic acid.
- Enzyme Binding : The compound's structure allows it to bind effectively to active sites on enzymes like AChE, thereby inhibiting their function.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Characterization : A study detailed the synthesis of various piperidine derivatives, including the target compound, using spectral data analysis (1H-NMR, IR) to confirm their structures .
- Biological Evaluation : The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities, demonstrating promising results in inhibiting bacterial growth and enzyme activity .
- In Silico Studies : Molecular docking studies indicated favorable interactions between the compound and target proteins, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4S/c1-18-7-12-24(23(17-18)25(30)19-5-3-2-4-6-19)28-26(31)20-13-15-29(16-14-20)34(32,33)22-10-8-21(27)9-11-22/h2-12,17,20H,13-16H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTMTGVXKKCSSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













